1-methyl-1H-benzo[d]imidazole-6-carbaldehyde
Overview
Description
1-Methyl-1H-benzo[d]imidazole-6-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Mechanism of Action
Target of Action
1-Methyl-1H-benzo[d]imidazole-6-carbaldehyde, also known as 3-methylbenzimidazole-5-carbaldehyde, is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives have been reported to interact with various targets, leading to a wide range of biological activities
Biochemical Pathways
Imidazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Imidazole derivatives have been reported to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d]imidazole-6-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of N-methyl-o-phenylenediamine with formic acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzo[d]imidazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products:
Oxidation: 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid.
Reduction: 1-Methyl-1H-benzo[d]imidazole-6-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Scientific Research Applications
1-Methyl-1H-benzo[d]imidazole-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials
Comparison with Similar Compounds
1-Methyl-1H-benzo[d]imidazole: A closely related compound with similar structural features but lacking the aldehyde group.
1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde: Another derivative with the aldehyde group positioned at the 2-position instead of the 6-position.
1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid: A compound with a carboxylic acid group instead of an aldehyde group
Uniqueness: 1-Methyl-1H-benzo[d]imidazole-6-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 6-position, which can influence its reactivity and interaction with other molecules. This unique structure allows for distinct chemical reactions and applications compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for research in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-methylbenzimidazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-6-10-8-3-2-7(5-12)4-9(8)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOWVKAZVUBJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625816 | |
Record name | 1-Methyl-1H-benzimidazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181867-19-6 | |
Record name | 1-Methyl-1H-benzimidazole-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181867-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-benzimidazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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